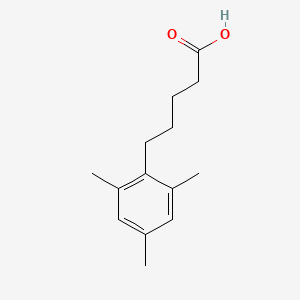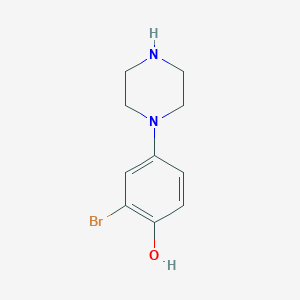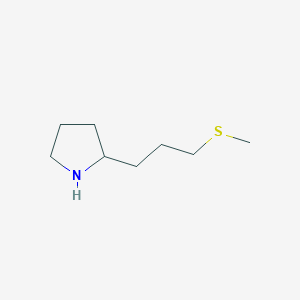
5-Mesitylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mesitylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a pentanoic acid backbone with a mesityl group attached to the fifth carbon atom The mesityl group, derived from mesitylene, consists of a benzene ring with three methyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mesitylpentanoic acid typically involves the introduction of the mesityl group to a pentanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where mesitylene reacts with a pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of a mesityl-substituted pentenoic acid, which can be obtained through the hydroformylation of mesitylene with pentenoic acid. This method allows for the efficient production of the desired compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Mesitylpentanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form mesityl-substituted pentanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesityl-substituted pentanoic acid derivatives, while reduction can produce mesityl-substituted alcohols or aldehydes.
Applications De Recherche Scientifique
5-Mesitylpentanoic acid has a range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 5-Mesitylpentanoic acid exerts its effects depends on the specific application. In chemical reactions, the mesityl group can stabilize reaction intermediates through resonance and inductive effects. In biological systems, the compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylpentanoic acid: Similar in structure but with a phenyl group instead of a mesityl group.
Valeric acid: A simpler carboxylic acid without the aromatic substitution.
Mesitylene: The parent compound of the mesityl group, used in various chemical syntheses.
Uniqueness
5-Mesitylpentanoic acid is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. The mesityl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
5-(2,4,6-trimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
IJAARYGWAGACAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)









